molecular formula C17H12Cl2N2OS B2530047 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide CAS No. 338408-28-9

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide

Cat. No.: B2530047
CAS No.: 338408-28-9
M. Wt: 363.26
InChI Key: RSUMKWOPGXQGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide is a synthetic organic compound that features a thiazole ring, a dichlorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide typically involves the formation of the thiazole ring followed by the introduction of the dichlorophenyl and benzamide groups. One common method involves the cyclization of a precursor containing a thiourea and a halogenated phenyl group under acidic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring and dichlorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS/c1-20-16(22)10-2-4-11(5-3-10)17-21-15(9-23-17)12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUMKWOPGXQGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.